

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-methylphenylacetic acid

Cat. No.: B1335718

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug discovery as a synthetic building block. Its structural features, including the fluorine atom and the phenylacetic acid scaffold, make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and key physicochemical properties.

Commercial Availability

4-Fluoro-2-methylphenylacetic acid is commercially available from several chemical suppliers. The typical purity offered is around 97%. It is important to distinguish this compound from its isomers, such as 2-fluoro-4-methylphenylacetic acid, which are also commercially available.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Fluoro-2-methylphenylacetic acid** is presented in the table below.

Property	Value	Reference
CAS Number	407640-40-8	--INVALID-LINK--
Molecular Formula	C ₉ H ₉ FO ₂	--INVALID-LINK--
Molecular Weight	168.17 g/mol	--INVALID-LINK--
Melting Point	96-99 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	General Supplier Information
Solubility	Insoluble in water	--INVALID-LINK--

Synthesis Methodologies

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-2-methylphenylacetic acid** is not readily available in the public domain, several general synthetic routes for phenylacetic acids can be adapted. Below are three plausible synthetic pathways starting from commercially available precursors.

Arndt-Eistert Homologation of 4-Fluoro-2-methylbenzoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This pathway would involve the conversion of 4-fluoro-2-methylbenzoic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired **4-Fluoro-2-methylphenylacetic acid**.

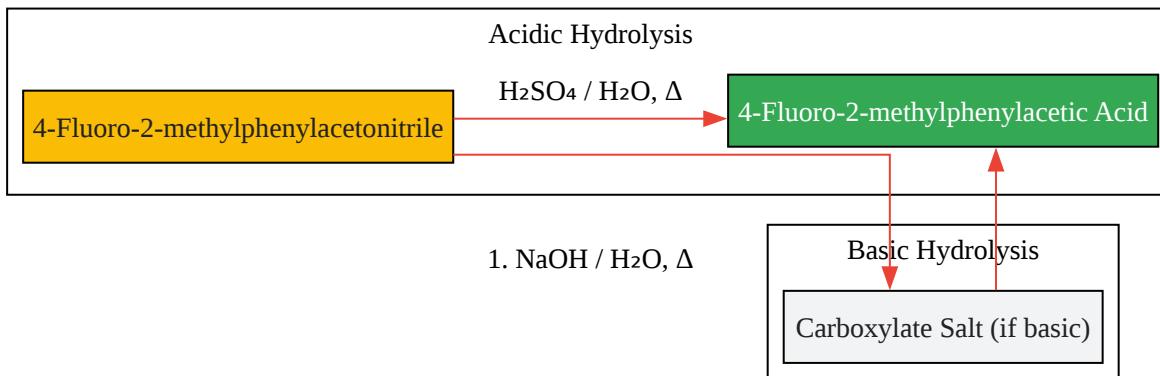
Experimental Protocol (General Procedure):

- Acid Chloride Formation: 4-Fluoro-2-methylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) to form 4-fluoro-2-methylbenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

- **Diazoketone Formation:** The crude 4-fluoro-2-methylbenzoyl chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and treated with a solution of diazomethane (CH_2N_2) at 0 °C. The reaction is stirred until the acid chloride is consumed. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood.
- **Wolff Rearrangement:** The resulting diazoketone is then subjected to Wolff rearrangement, which can be induced by a metal catalyst (e.g., silver oxide, Ag_2O , or silver benzoate) or photochemically. The reaction is performed in the presence of water to trap the intermediate ketene and form **4-Fluoro-2-methylphenylacetic acid**.
- **Work-up and Purification:** The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Arndt-Eistert Homologation Pathway


Hydrolysis of 4-Fluoro-2-methylphenylacetonitrile

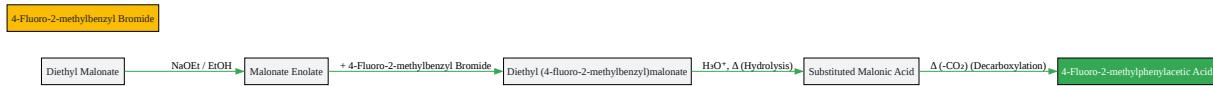
The hydrolysis of a nitrile (cyanide) group is a straightforward and common method for the preparation of carboxylic acids. This route would start with 4-fluoro-2-methylphenylacetonitrile, which can be synthesized from the corresponding benzyl halide.

Experimental Protocol (General Procedure):

- **Nitrile Hydrolysis:** 4-Fluoro-2-methylphenylacetonitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).
- **Acidic Work-up:** If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

- Purification: The precipitated **4-Fluoro-2-methylphenylacetic acid** is collected by filtration, washed with cold water, and can be further purified by recrystallization.

[Click to download full resolution via product page](#)


Nitrile Hydrolysis Pathway

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This pathway would involve the alkylation of diethyl malonate with 4-fluoro-2-methylbenzyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocol (General Procedure):

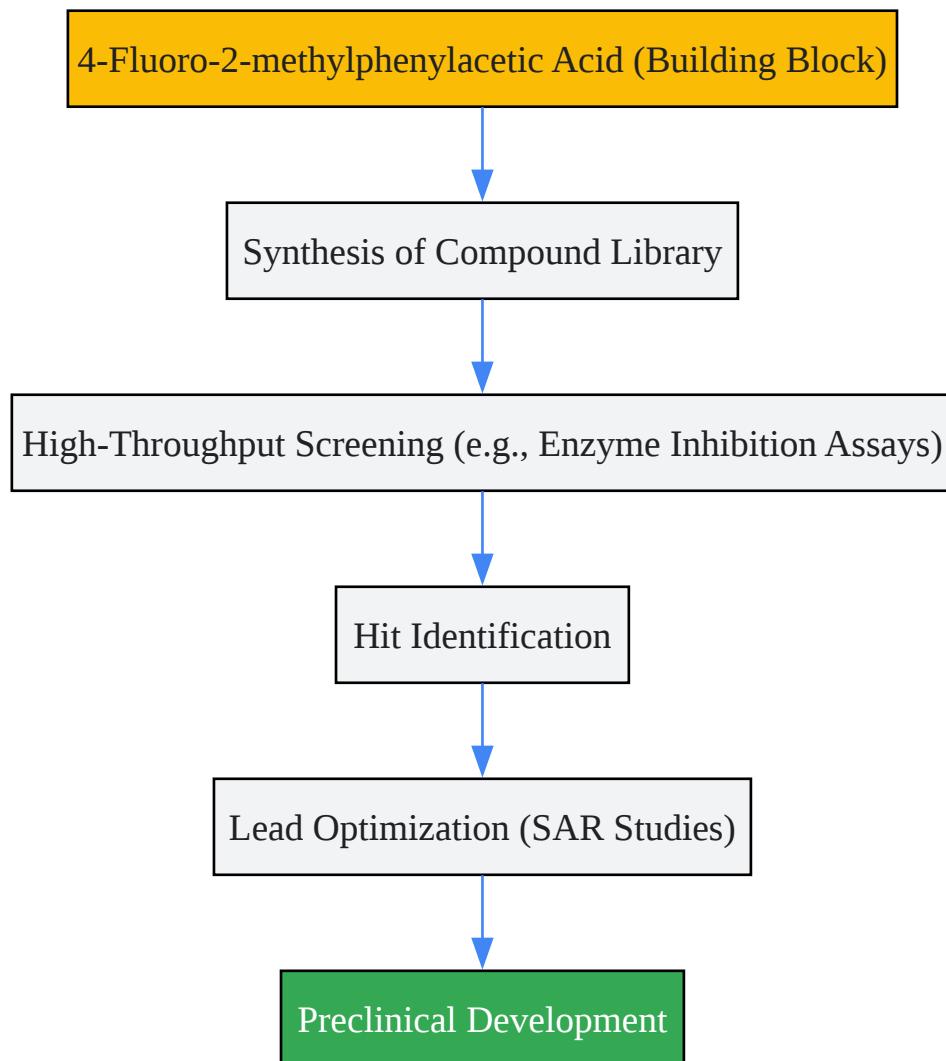
- Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.
- Alkylation: 4-Fluoro-2-methylbenzyl bromide is added to the enolate solution, leading to an S_N2 reaction to form diethyl (4-fluoro-2-methylbenzyl)malonate.
- Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then heated with a strong acid (e.g., aqueous HCl or H₂SO₄). This step hydrolyzes both ester groups to carboxylic acids, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield **4-Fluoro-2-methylphenylacetic acid**.

[Click to download full resolution via product page](#)

Malonic Ester Synthesis Pathway

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Fluoro-2-methylphenylacetic acid** is not readily available in public spectral databases. However, based on its structure, the following characteristic signals would be expected:


- ^1H NMR:
 - A singlet for the methyl group protons (CH_3) around 2.2-2.4 ppm.
 - A singlet for the methylene group protons (CH_2) around 3.6-3.8 ppm.
 - Aromatic protons would appear in the range of 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.
 - A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is exchangeable with D_2O .
- ^{13}C NMR:
 - A signal for the methyl carbon (CH_3) around 18-22 ppm.
 - A signal for the methylene carbon (CH_2) around 40-45 ppm.
 - Aromatic carbons would appear in the range of 115-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

- A signal for the carbonyl carbon (C=O) of the carboxylic acid around 175-180 ppm.
- IR Spectroscopy:
 - A broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm^{-1} .
 - A strong C=O stretch from the carboxylic acid around 1700-1725 cm^{-1} .
 - C-F stretching vibrations in the fingerprint region, typically around 1200-1300 cm^{-1} .
 - Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Research

While specific biological targets for **4-Fluoro-2-methylphenylacetic acid** are not extensively documented, its structural motif is present in molecules with various pharmacological activities. Phenylacetic acid derivatives are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, it could be used in the synthesis of novel enzyme inhibitors, where the phenylacetic acid moiety can mimic the substrate and the fluoro-methyl substituted phenyl ring can explore specific binding pockets.

[Click to download full resolution via product page](#)

Role in a Drug Discovery Workflow

Conclusion

4-Fluoro-2-methylphenylacetic acid is a commercially available fine chemical with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data is somewhat limited in the public domain, its synthesis can be approached through established chemical transformations. Further research into its biological activities could unveil its potential as a lead compound or a key intermediate in the development of novel therapeutics.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1335718#commercial-availability-of-4-fluoro-2-methylphenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com